molecular formula C21H26N6O2S B2421060 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 1013786-75-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2421060
CAS RN: 1013786-75-8
M. Wt: 426.54
InChI Key: APRADZRZAVKOHH-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis and Heterocyclic Compound Development

Research by Chebanov et al. (2008) on multicomponent condensations highlights the chemoselective synthesis of various heterocyclic compounds, including pyrazoloquinolinones and pyrazoloquinazolinones, starting from amino-pyrazoles and other reagents. This study emphasizes the utility of such compounds in developing diverse heterocyclic frameworks, which could be related to the synthesis pathways and potential applications of our compound of interest in creating pharmacologically relevant entities or materials with unique properties (Chebanov et al., 2008).

Antimicrobial Activity

Hassan and Farouk (2017) synthesized functionalized heterocycles derived from novel quinolinyl chalcone, demonstrating significant antibacterial activities. Such findings suggest that structurally related compounds, including those incorporating elements of 1-(3,4-dihydroquinolin-1(2H)-yl) motifs, might exhibit promising antimicrobial properties, indicating potential research applications in developing new antibacterial agents (Hassan & Farouk, 2017).

Antituberculosis and Cytotoxicity Studies

The study on 3-heteroarylthioquinoline derivatives by Chitra et al. (2011) for in vitro antituberculosis and cytotoxicity reveals the therapeutic potential of quinoline derivatives against Mycobacterium tuberculosis, with minimal cytotoxic effects. This indicates the research relevance of similar compounds in therapeutic applications, especially in treating infectious diseases (Chitra et al., 2011).

Electrosynthesis of Thiazoloquinazolinones

Fakhari et al. (2008) explored the efficient synthesis of thio- and thiazoloquinazolinones through electrochemical oxidation, presenting a novel pathway for synthesizing complex heterocyclic compounds. This suggests potential electrochemical synthesis routes that might be applicable to the compound of interest for creating materials with unique electronic or photophysical properties (Fakhari et al., 2008).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-4-26-13-16(20(24-26)29-5-2)19-22-23-21(25(19)3)30-14-18(28)27-12-8-10-15-9-6-7-11-17(15)27/h6-7,9,11,13H,4-5,8,10,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRADZRZAVKOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

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